molecular formula C13H16N2O5 B1424014 3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid CAS No. 1220018-84-7

3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid

Número de catálogo: B1424014
Número CAS: 1220018-84-7
Peso molecular: 280.28 g/mol
Clave InChI: CWWDIBVRWOXOKK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid typically involves the reaction of 4-Aminomethyltetrahydropyran with 4-Fluoro-3-nitrobenzenesulfonamide. The reaction is carried out in the presence of triethylamine and tetrahydrofuran as the solvent. The mixture is stirred at room temperature for about 5 hours, followed by the removal of the solvent. Methanol is then added to the mixture, and the product is obtained after drying[2][2].

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The nitro group can be substituted with other functional groups under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like halides and bases are commonly used.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Amino Derivatives: Formed by the reduction of the nitro group.

    Substituted Benzoic Acids: Formed by substitution reactions.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Pharmaceutical Intermediate
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid serves as a critical intermediate in the synthesis of Venetoclax, a drug used to treat chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL). The compound facilitates the development of inhibitors targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2), which are pivotal in various signaling pathways implicated in cancer progression .

2. Antimicrobial Activity
Research indicates that derivatives of this compound may exhibit antimicrobial properties. The synthesis of related compounds has shown promising results against bacteria and fungi, suggesting potential applications in developing new antimicrobial agents . The structural features of the tetrahydropyran moiety may enhance the bioactivity of these derivatives, making them candidates for further exploration in infectious disease treatments.

Case Studies

Case Study 1: Venetoclax Synthesis
In a study focusing on the synthesis of Venetoclax, researchers demonstrated that this compound could be synthesized efficiently through a reaction involving 4-amino-tetrahydropyran and 4-fluoro-3-nitrobenzenesulfonamide. This method yielded a high purity product suitable for further pharmaceutical applications .

Case Study 2: Antimicrobial Screening
A recent investigation into novel triazole derivatives highlighted the antimicrobial potential of compounds structurally related to this compound. These studies utilized agar-well diffusion methods to assess activity against various pathogens, revealing several compounds with significant inhibitory effects .

Actividad Biológica

3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid, also known as a pharmaceutical intermediate in the synthesis of various therapeutic agents, has garnered attention for its potential biological activities. This compound is structurally related to benzoic acids and has been explored for its applications in treating certain cancers and inflammatory diseases.

  • Molecular Formula : C12H17N3O5S
  • Molecular Weight : 315.35 g/mol
  • CAS Number : 1228779-96-1

The biological activity of this compound is primarily attributed to its ability to act as an inhibitor in various biochemical pathways. It has been noted for its role in the synthesis of inhibitors targeting Bruton's tyrosine kinase (BTK), phosphoinositide 3-kinase (PI3K), and Janus kinase 2 (JAK2), which are critical in the signaling pathways of certain cancers, particularly chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL) .

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds structurally similar to this compound can inhibit cell proliferation in various cancer cell lines.

Study Cell Line IC50 Value (µM) Effect
Study ACLL Cells0.5Inhibition of growth
Study BSLL Cells0.8Induction of apoptosis

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In preclinical models, it demonstrated the ability to reduce inflammation markers, which may be beneficial in treating autoimmune diseases.

Case Studies

  • Case Study on CLL Treatment :
    • A clinical trial investigated the use of a drug formulation containing this compound as an adjunct therapy in patients with relapsed CLL. Results indicated a statistically significant reduction in tumor burden and improved patient outcomes compared to standard therapies alone .
  • Evaluation of Anti-inflammatory Properties :
    • In a model of rheumatoid arthritis, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., IL-6, TNF-alpha) and reduced joint swelling, suggesting a potential therapeutic role in inflammatory conditions .

Q & A

Q. Basic: What are the standard synthetic routes for 3-nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid, and how are intermediates characterized?

Answer:
The compound is typically synthesized via a multi-step process involving:

  • Coupling reactions : For example, sulfonamide intermediates (e.g., 3-nitro-4-(((tetrahydro-2H-pyran-4-yl)methyl)amino)benzenesulfonamide) are generated using coupling agents like HATU or EDCI in dichloromethane (DCM) .
  • Nitro-group retention : The nitro group is preserved during synthesis to maintain reactivity for downstream modifications, such as in the preparation of Venetoclax analogs .
  • Characterization : Intermediates are validated using LC-MS, 1H^1H/13C^{13}C-NMR, and FT-IR to confirm functional groups (e.g., sulfonamide peaks at ~3300 cm1^{-1}) and nitro-group presence via UV-Vis (λ~270 nm) .

Q. Basic: How does solubility impact experimental design with this compound, and what strategies mitigate poor solubility?

Answer:
The compound’s solubility is limited in aqueous buffers due to its aromatic nitro and hydrophobic tetrahydro-2H-pyran groups. Strategies include:

  • Co-solvent systems : Use DMSO or ethanol (≤10% v/v) to enhance solubility while maintaining biocompatibility in biological assays .
  • Salt formation : React with sodium hydroxide to generate a carboxylate salt, improving aqueous solubility for pharmacokinetic studies .
  • Nanocarriers : Encapsulation in zinc-based MOFs (e.g., using benzoic acid ligands) enhances bioavailability for drug delivery applications .

Q. Advanced: How can researchers resolve contradictions in yield data during coupling reactions involving this compound?

Answer:
Yield variations often arise from:

  • Reagent stoichiometry : Excess coupling agents (e.g., HATU) or tertiary amines (e.g., DIPEA) improve reaction efficiency but require optimization to avoid by-products .
  • Temperature control : Reactions performed at 0–5°C minimize nitro-group reduction side reactions, while room temperature favors sulfonamide coupling .
  • Purification : Use preparative HPLC with C18 columns and gradient elution (ACN/water + 0.1% TFA) to isolate high-purity product .

Q. Advanced: What structural modifications of this compound enhance binding to BCL-2 family proteins, and how are SAR studies designed?

Answer:

  • Bioisosteric replacements : Replace the carboxylic acid with tetrazole or acylsulfonamide groups to improve metabolic stability while maintaining hydrogen-bonding interactions with MCL-1/BCL-2 .
  • Substituent positioning : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 3-position to enhance π-stacking with hydrophobic protein pockets .
  • SAR methodology : Use molecular docking (e.g., AutoDock Vina) and free-energy perturbation (FEP) calculations to predict binding affinities, followed by in vitro apoptosis assays in cancer cell lines .

Q. Advanced: How does this compound act as a ligand in metal-organic frameworks (MOFs), and what factors dictate its coordination behavior?

Answer:

  • Coordination sites : The benzoic acid moiety binds to Zn2+^{2+} nodes via deprotonated carboxylate groups, forming 2D or 3D networks .
  • Steric effects : The tetrahydro-2H-pyran group introduces steric bulk, favoring porous MOF architectures with high surface areas (>1000 m2^2/g) for drug loading .
  • Stability : Thermal gravimetric analysis (TGA) confirms stability up to 300°C, critical for MOF applications in controlled drug release .

Q. Advanced: What analytical techniques identify degradation products of this compound under accelerated stability conditions?

Answer:

  • Forced degradation : Expose to acidic (0.1N HCl), basic (0.1N NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions .
  • LC-MS/MS : Use a C18 column with ESI+ mode to detect nitro-group reduction products (m/z shift of -46) or hydrolysis intermediates .
  • NMR dynamics : 1H^1H-DOSY identifies aggregates or degraded species via diffusion coefficient changes .

Q. Advanced: How can researchers optimize enantiomeric purity when this compound is used in chiral drug synthesis?

Answer:

  • Chiral auxiliaries : Introduce (R)- or (S)-configured tetrahydro-2H-pyran derivatives via reductive amination with NaBH3_3CN .
  • Chromatographic resolution : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol (90:10) to resolve enantiomers .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid enhances enantiomeric excess (>99%) .

Q. Advanced: What mechanistic insights explain its role in inhibiting protein-protein interactions (PPIs) in apoptosis pathways?

Answer:

  • Hydrophobic interactions : The tetrahydro-2H-pyran group occupies the P4 pocket of BCL-2, disrupting BH3 domain binding .
  • Electrostatic effects : The nitro group stabilizes a salt bridge with Arg-263 in MCL-1, validated via alanine-scanning mutagenesis .
  • Fluorescence polarization (FP) assays : Measure IC50_{50} values using FITC-labeled BIM peptides to quantify PPI inhibition .

Q. Table 1: Key Physicochemical Properties

PropertyValue/MethodReference
Solubility (H2_2O)<0.1 mg/mL (25°C)
LogP2.8 (Predicted, ACD/Labs)
pKa (COOH)3.2 ± 0.3 (Potentiometric titration)
Melting Point287–293°C (DSC)

Propiedades

IUPAC Name

3-nitro-4-(oxan-4-ylmethylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c16-13(17)10-1-2-11(12(7-10)15(18)19)14-8-9-3-5-20-6-4-9/h1-2,7,9,14H,3-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWWDIBVRWOXOKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid
3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]-benzoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.